(2S,4R)-4-tert-Butoxy-1-isopropylproline

Stereoselective Synthesis Diastereomeric Purity Chiral Building Blocks

This (2S,4R)-4-tert-Butoxy-1-isopropylproline is a chiral, non-proteinogenic proline analog featuring a permanent N-isopropyl group and 4-tert-butoxy substituent. Unlike labile Boc-protected derivatives, its non-cleavable isopropyl modification imparts distinct conformational constraints and lipophilicity—critical for SAR studies in peptide-based drug candidates. The precise (2S,4R) stereochemistry is mandatory for inducing beta-turns in solid-phase peptide synthesis and for constructing macrocyclic HCV NS3/4A protease inhibitors. Avoid stereochemical mismatches: specify the (2S,4R) isomer at 97% purity for reproducible, publication-ready results.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 1263078-31-4
Cat. No. B1524812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-tert-Butoxy-1-isopropylproline
CAS1263078-31-4
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)N1CC(CC1C(=O)O)OC(C)(C)C
InChIInChI=1S/C12H23NO3/c1-8(2)13-7-9(16-12(3,4)5)6-10(13)11(14)15/h8-10H,6-7H2,1-5H3,(H,14,15)/t9-,10+/m1/s1
InChIKeyVZEYXTGROKSICK-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-4-tert-Butoxy-1-isopropylproline (CAS 1263078-31-4): Chiral Proline Derivative for Advanced Peptide and Pharmaceutical Intermediate Procurement


(2S,4R)-4-tert-Butoxy-1-isopropylproline (CAS 1263078-31-4) is a chiral, non-proteinogenic amino acid derivative classified as a 4-substituted proline analog. This compound is characterized by a (2S,4R) stereochemical configuration, a tert-butoxy group at the 4-position, and an isopropyl substituent on the pyrrolidine nitrogen . Its molecular formula is C12H23NO3, with a molecular weight of 229.32 g/mol, and it is typically supplied as a research chemical with a purity of 95-97% . The compound serves as a versatile building block in organic synthesis, particularly for the construction of structurally constrained peptides and as a key intermediate in the development of antiviral agents targeting the Hepatitis C Virus (HCV) NS3/4A protease [1].

(2S,4R)-4-tert-Butoxy-1-isopropylproline: Why In-Class Analogs Are Not Interchangeable in Stereospecific Synthesis


The precise (2S,4R) stereochemistry and the specific combination of N-isopropyl and 4-tert-butoxy substituents in this compound are critical for its function as a chiral building block or intermediate. Substituting this compound with closely related analogs, such as (2S,4S)-4-tert-butoxy-1-isopropyl-proline (CAS 1263078-26-7) , N-Boc-(4R)-4-tert-butoxy-L-proline (CAS 148983-07-7) [1], or trans-4-tert-butoxy-L-proline (CAS 79775-07-8) , will inevitably lead to a different stereochemical outcome or require divergent protection/deprotection strategies. For instance, the N-isopropyl group provides a permanent, non-cleavable modification that imparts distinct lipophilicity and conformational constraints compared to the labile Boc-protected analog [1]. The following quantitative evidence guide details these critical differentiators, which are essential for procurement decisions where stereochemical integrity and functional group orthogonality are non-negotiable.

(2S,4R)-4-tert-Butoxy-1-isopropylproline: Quantifiable Differentiation Against Key Analogs for Scientific Procurement


Stereochemical Purity and Diastereomeric Differentiation: (2S,4R) vs. (2S,4S) Isomers

The target compound, (2S,4R)-4-tert-Butoxy-1-isopropylproline, is a specific diastereomer that is fundamentally distinct from its (2S,4S) counterpart (CAS 1263078-26-7) . While both share the same molecular weight (229.32 g/mol), their three-dimensional arrangement at the 4-position is opposite. This stereochemical divergence translates directly into different chemical behaviors and biological activities when incorporated into larger molecules, as demonstrated in class-level proline derivative studies where D-isomer substitution of L-proline led to a 'remarkably reduced' inhibition of prolyl endopeptidase [1].

Stereoselective Synthesis Diastereomeric Purity Chiral Building Blocks

Nitrogen Substituent Orthogonality: N-Isopropyl vs. N-Boc Protection

The compound features a stable N-isopropyl group, in contrast to the commonly used N-Boc-(4R)-4-tert-butoxy-L-proline (CAS 148983-07-7) which has an acid-labile N-Boc protecting group [1]. The molecular weight differs substantially: 229.32 g/mol for the target N-isopropyl compound versus 287.35 g/mol for the N-Boc analog. This is not merely a mass difference; the N-isopropyl group is chemically stable and cannot be removed under standard deprotection conditions, unlike the N-Boc group which is cleaved with TFA. This allows for orthogonal synthetic strategies where the tert-butoxy ether at the 4-position can be selectively deprotected in the presence of the N-isopropyl group.

Orthogonal Protection Peptide Synthesis Medicinal Chemistry

Application-Specific Utility: A Key Intermediate in HCV NS3/4A Protease Inhibitor Patents

The compound's value is substantiated by its explicit mention as a desirable building block in the patent literature for the synthesis of macrocyclic HCV NS3/4A protease inhibitors, a class that includes clinically successful drugs [1]. While not the final drug, the N-alkylated proline core is a crucial structural motif in this class of inhibitors. In contrast, simpler analogs like trans-4-tert-butoxy-L-proline (CAS 79775-07-8), which lacks the N-alkyl group, would require an additional and potentially challenging N-alkylation step to achieve the necessary pharmacophore . This patented utility provides a level of validation for its selection in similar antiviral research programs.

Antiviral Drug Development HCV Protease Inhibitors Patent-Backed Intermediates

(2S,4R)-4-tert-Butoxy-1-isopropylproline: Optimal Application Scenarios Guided by Evidence


Stereoselective Synthesis of Conformationally Constrained Peptides

This compound is ideally suited as a chiral building block for solid-phase or solution-phase peptide synthesis where a specific (2S,4R) proline configuration is required to induce or maintain a desired secondary structure (e.g., a beta-turn) . Its utility is underpinned by the diastereomeric differentiation highlighted in Section 3, Evidence Item 1. The pre-installed N-isopropyl and 4-tert-butoxy groups provide both steric bulk and lipophilicity, which can be used to probe structure-activity relationships (SAR) in peptide-based drug candidates. It is available from suppliers like Fluorochem and MolCore with specified purities of 97%+ [1].

Advanced Intermediate for HCV NS3/4A Protease Inhibitor Research

Researchers focused on the synthesis of novel macrocyclic HCV NS3/4A protease inhibitors can utilize this compound as a key intermediate. As detailed in Section 3, Evidence Item 3, the compound's N-isopropyl-4-tert-butoxyproline core is consistent with the structural requirements of this drug class, as exemplified in relevant patent literature [2]. Using this pre-functionalized building block can accelerate the synthesis of compound libraries for antiviral screening by bypassing the need for challenging N-alkylation chemistry on a more complex scaffold.

Investigating the Role of N-Alkylation in Proline-Derived Catalysts or Ligands

This compound can serve as a starting material for the development of novel chiral organocatalysts or ligands where the steric and electronic properties of the N-substituent are critical. The direct comparison in Section 3, Evidence Item 2, underscores that the N-isopropyl group offers a permanent, non-labile modification. This contrasts with N-protected analogs (e.g., N-Boc), allowing researchers to directly evaluate the impact of a secondary N-alkyl group on catalytic activity or enantioselectivity without confounding factors related to protecting group stability.

Technical Documentation Hub

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